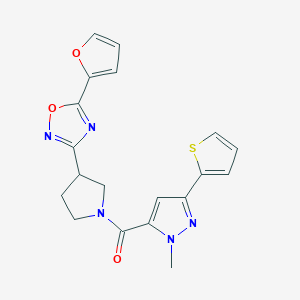

(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule that features multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of furan, oxadiazole, pyrrolidine, thiophene, and pyrazole rings within a single molecule suggests a rich chemistry and potential for diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.

Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

Coupling of Heterocyclic Units: The furan, thiophene, and pyrrolidine units are introduced through various coupling reactions, such as Suzuki or Stille coupling, depending on the functional groups present on the intermediates.

Final Assembly: The final step involves the coupling of the oxadiazole-pyrrolidine intermediate with the pyrazole-thiophene intermediate, typically using a carbonylation reaction to form the methanone linkage.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors for better control of reaction conditions, and the development of catalytic processes to replace stoichiometric reagents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.

Reducing Agents: Sodium borohydride for reduction of the carbonyl group.

Coupling Reagents: Palladium catalysts for Suzuki or Stille coupling reactions.

Major Products

Oxidation Products: Sulfoxides or sulfones from thiophene oxidation.

Reduction Products: Alcohols from the reduction of the methanone group.

Substitution Products: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. The unique structural features of this compound may enhance its ability to inhibit cancer cell proliferation. For instance, derivatives of oxadiazole have been shown to induce apoptosis in various cancer cell lines, suggesting that this compound could be evaluated for similar effects.

Antimicrobial Properties

The presence of furan and thiophene rings in the structure enhances the compound's potential as an antimicrobial agent. Studies have demonstrated that compounds with these functionalities can exhibit broad-spectrum activity against bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene and furan units can improve charge transport properties, leading to enhanced device performance.

Photocatalysis

Recent studies have explored the use of oxadiazole derivatives in photocatalytic applications, particularly in organic transformations under light irradiation. The ability of this compound to absorb light and facilitate electron transfer reactions positions it as a promising photocatalyst for sustainable chemical processes.

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound in various applications. Modifications at specific positions on the furan, oxadiazole, or pyrazole rings can lead to enhanced biological activity or improved material properties. Comprehensive SAR studies can guide future synthesis efforts to develop more potent derivatives.

Case Studies

Mecanismo De Acción

The mechanism of action of (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The presence of multiple heterocyclic rings suggests potential interactions with various biological targets, including proteins and nucleic acids.

Comparación Con Compuestos Similares

Similar Compounds

(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone: can be compared with other multi-heterocyclic compounds such as:

Uniqueness

The uniqueness of This compound lies in its combination of furan, oxadiazole, pyrrolidine, thiophene, and pyrazole rings, which is not commonly found in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Actividad Biológica

The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of recent studies.

Structural Overview

This compound incorporates several key structural features:

- Furan ring : Known for its reactivity and biological significance.

- Oxadiazole moiety : Often associated with antimicrobial and anticancer activities.

- Pyrrolidine and pyrazole rings : Contribute to the pharmacological profile and bioactivity.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with oxadiazole structures have demonstrated cytotoxic effects against various cancer cell lines, including:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 1 | HeLa | 92.4 |

| 2 | Caco-2 | 15.8 |

| 3 | MCF7 | 14.9 |

In vitro evaluations indicate that the compound under study may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as inhibition of specific kinases or modulation of apoptotic pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that oxadiazole derivatives can exhibit antibacterial and antifungal properties. For example:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.0039 mg/mL |

| Escherichia coli | Antibacterial | 0.025 mg/mL |

| Candida albicans | Antifungal | 0.015 mg/mL |

The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, leading to cell death .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole ring may interact with enzymes involved in cancer cell proliferation or bacterial metabolism.

- DNA Interaction : The compound may bind to DNA or RNA, disrupting replication and transcription processes.

- Receptor Modulation : Potential interactions with cellular receptors could alter signaling pathways critical for cell survival and proliferation.

Case Studies

Case Study 1: Anticancer Effects

In a study evaluating a series of oxadiazole derivatives, one compound demonstrated an IC50 value of approximately 12 µM against a panel of human cancer cell lines, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial activity of similar compounds against resistant strains of Staphylococcus aureus. The findings revealed significant inhibition at low concentrations, suggesting that modifications to the structure could enhance efficacy against multi-drug resistant bacteria .

Propiedades

IUPAC Name |

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c1-23-14(10-13(21-23)16-5-3-9-28-16)19(25)24-7-6-12(11-24)17-20-18(27-22-17)15-4-2-8-26-15/h2-5,8-10,12H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNOJCHZOJOJBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.